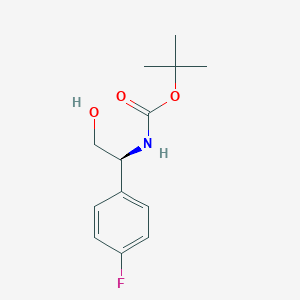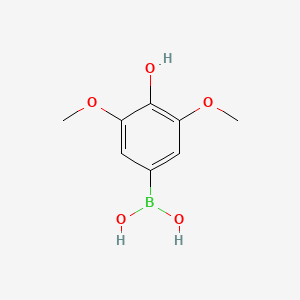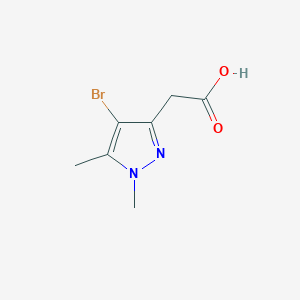
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo substituent at position 4 and two methyl groups at positions 1 and 5 on the pyrazole ring, along with an acetic acid moiety at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the acetic acid moiety: This can be done through a carboxylation reaction, where the brominated pyrazole is treated with a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products
Substitution: Products with different substituents at the 4-position.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Esterification: Ester derivatives of the compound.
Scientific Research Applications
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 1,5-dimethyl-3-(4-bromophenyl)-1H-pyrazole
- 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Uniqueness
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the acetic acid moiety, in particular, can impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12) |
InChI Key |
BPKFNFOWGBSVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


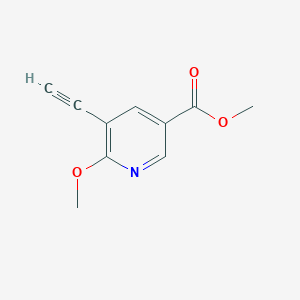
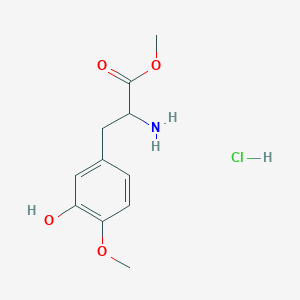
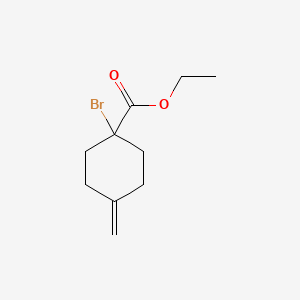
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)
![tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13454778.png)
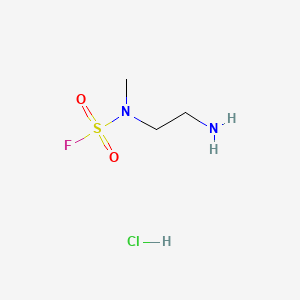
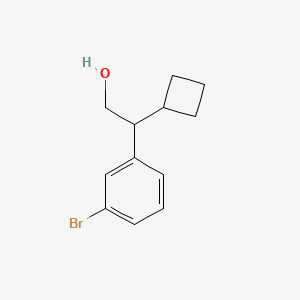
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
